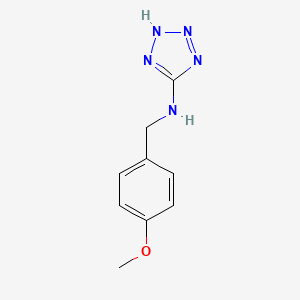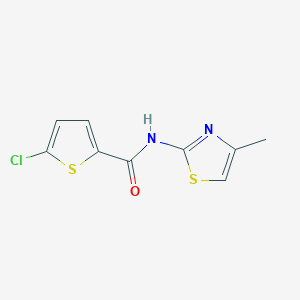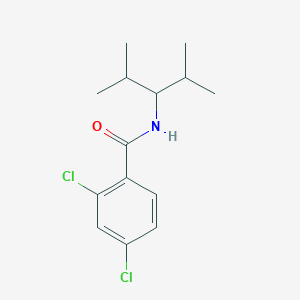
N-(4-methoxybenzyl)-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1H-tetrazol-5-amine, also known as MTA, is a tetrazole compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MTA is synthesized through a multistep process and has been found to have a diverse range of biochemical and physiological effects.
Mécanisme D'action
N-(4-methoxybenzyl)-1H-tetrazol-5-amine exerts its therapeutic effects through various mechanisms of action. In cancer cells, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation, leading to its anti-inflammatory effects. In neurodegenerative disorders, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to protect neurons from oxidative stress and inflammation, leading to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has a diverse range of biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and protect neurons from oxidative stress. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have antioxidant effects and can scavenge free radicals, leading to its potential in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has several advantages for lab experiments, including its stability and ease of synthesis. However, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has limitations in terms of its solubility, which can make it difficult to administer in certain experimental settings. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-1H-tetrazol-5-amine. One area of focus is the development of N-(4-methoxybenzyl)-1H-tetrazol-5-amine-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand N-(4-methoxybenzyl)-1H-tetrazol-5-amine's mechanism of action and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of N-(4-methoxybenzyl)-1H-tetrazol-5-amine in human clinical trials.
Méthodes De Synthèse
N-(4-methoxybenzyl)-1H-tetrazol-5-amine is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. The resulting compound is then reacted with copper (I) iodide to form 4-methoxybenzyl tetrazole, which is then reduced with palladium on carbon to form N-(4-methoxybenzyl)-1H-tetrazol-5-amine.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been found to have potential therapeutic benefits in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-methoxybenzyl)-1H-tetrazol-5-amine can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. N-(4-methoxybenzyl)-1H-tetrazol-5-amine has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(4-methoxybenzyl)-1H-tetrazol-5-amine has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-15-8-4-2-7(3-5-8)6-10-9-11-13-14-12-9/h2-5H,6H2,1H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLGAZEGBFHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-(1H-tetrazol-5-yl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5727394.png)

![1-[(3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5727396.png)
![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)

![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)



![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)